molecular formula C14H17N5O3 B7351237 N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide

Cat. No. B7351237
M. Wt: 303.32 g/mol
InChI Key: MDTMCFHHALCSAT-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is primarily used in the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. It has also been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide in lab experiments include its potent antimicrobial, antifungal, and antiparasitic activities. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

Some potential future directions for the research on N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide include:
1. Investigating its potential use in the development of novel drugs for the treatment of cancer, inflammation, and neurological disorders.
2. Exploring its mechanism of action and identifying potential targets for drug development.
3. Studying its potential toxicity and identifying ways to mitigate any adverse effects.
4. Investigating its potential use in combination with other drugs for enhanced therapeutic effects.
5. Developing new synthetic routes for the production of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide involves the reaction of 4-chloro-2-(1,2,4-triazol-1-yl)pyridine with (3R,4R)-4-methoxyoxane-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have antimicrobial, antifungal, and antiparasitic activities. It has also been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-21-12-3-5-22-7-11(12)18-14(20)10-2-4-16-13(6-10)19-9-15-8-17-19/h2,4,6,8-9,11-12H,3,5,7H2,1H3,(H,18,20)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTMCFHHALCSAT-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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